
1,3-Bis(ethenyloxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(ethenyloxy)cyclohexane is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexane, where two ethenyloxy groups are attached to the 1 and 3 positions of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(ethenyloxy)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexane-1,3-diol with vinyl ethers under acidic conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes a substitution reaction to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the reaction. The process may also involve purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(ethenyloxy)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ethenyloxy groups to ethoxy groups.
Substitution: The ethenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethoxy derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3-Bis(ethenyloxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Bis(ethenyloxy)cyclohexane involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound may interact with oxidizing agents to form epoxides through a concerted mechanism. The ethenyloxy groups provide sites for chemical modifications, allowing the compound to participate in various chemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(ethenyloxy)cyclohexane
- 1,4-Bis(ethenyloxy)cyclohexane
- 1,3-Bis(ethoxy)cyclohexane
Comparison
1,3-Bis(ethenyloxy)cyclohexane is unique due to the positioning of the ethenyloxy groups on the 1 and 3 positions of the cyclohexane ring. This structural arrangement imparts distinct chemical reactivity and physical properties compared to its isomers and analogs. For instance, 1,2-Bis(ethenyloxy)cyclohexane and 1,4-Bis(ethenyloxy)cyclohexane have different spatial arrangements, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
850894-46-1 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1,3-bis(ethenoxy)cyclohexane |
InChI |
InChI=1S/C10H16O2/c1-3-11-9-6-5-7-10(8-9)12-4-2/h3-4,9-10H,1-2,5-8H2 |
Clé InChI |
DUKMKNIRPNLVFB-UHFFFAOYSA-N |
SMILES canonique |
C=COC1CCCC(C1)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14189338.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)
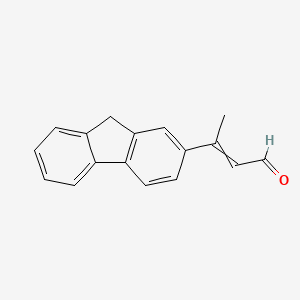
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14189348.png)
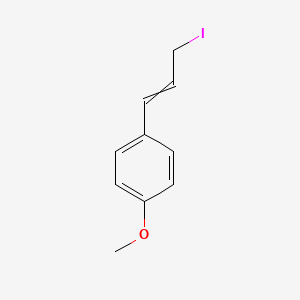
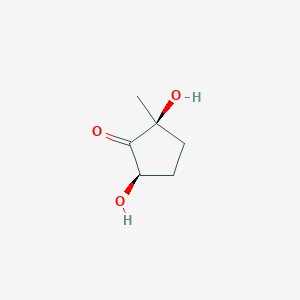
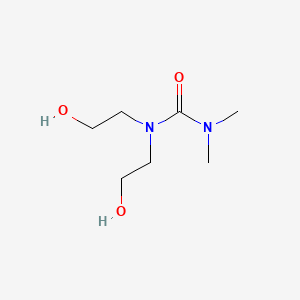
![1-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B14189367.png)

![(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14189392.png)
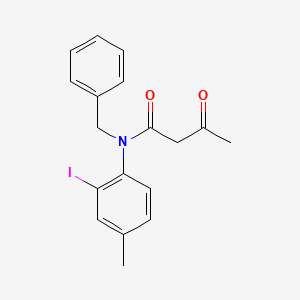
![2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene](/img/structure/B14189405.png)
![1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]-](/img/structure/B14189413.png)
